molecular formula C25H27N5O3S B11426183 N-(2-ethoxyphenyl)-2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(2-ethoxyphenyl)-2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B11426183
M. Wt: 477.6 g/mol
InChI Key: RRVBEZJVQWQHBW-UHFFFAOYSA-N
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Description

N-(2-ETHOXYPHENYL)-2-{[4-(4-METHOXYPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: is a complex organic compound that features a combination of aromatic rings, a triazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHOXYPHENYL)-2-{[4-(4-METHOXYPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the triazole ring, followed by the introduction of the pyrrole and methoxyphenyl groups. The final steps involve the formation of the acetamide linkage and the ethoxyphenyl group attachment. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to optimize the process. The use of industrial-grade reagents and equipment ensures scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHOXYPHENYL)-2-{[4-(4-METHOXYPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-ETHOXYPHENYL)-2-{[4-(4-METHOXYPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-ETHOXYPHENYL)-2-{[4-(4-METHOXYPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ETHOXYPHENYL)-2-{[4-(4-METHOXYPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: can be compared with other triazole-containing compounds, such as:

Uniqueness

The uniqueness of N-(2-ETHOXYPHENYL)-2-{[4-(4-METHOXYPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C25H27N5O3S

Molecular Weight

477.6 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H27N5O3S/c1-4-33-22-10-6-5-9-21(22)26-24(31)17-34-25-28-27-23(16-19-8-7-15-29(19)2)30(25)18-11-13-20(32-3)14-12-18/h5-15H,4,16-17H2,1-3H3,(H,26,31)

InChI Key

RRVBEZJVQWQHBW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CC4=CC=CN4C

Origin of Product

United States

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